2-(Isopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide
Description
2-(Isopropylamino)-4-(2-methyl-1H-imidazol-1-yl)butanamide is a synthetic small molecule characterized by a butanamide backbone with a 2-methylimidazole group at position 4 and an isopropylamino substituent at position 2.
Properties
Molecular Formula |
C11H20N4O |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
4-(2-methylimidazol-1-yl)-2-(propan-2-ylamino)butanamide |
InChI |
InChI=1S/C11H20N4O/c1-8(2)14-10(11(12)16)4-6-15-7-5-13-9(15)3/h5,7-8,10,14H,4,6H2,1-3H3,(H2,12,16) |
InChI Key |
ZCQHTCFYIBORAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CCC(C(=O)N)NC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions to form the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-(Isopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The isopropylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
2-(Isopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Isopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The isopropylamino group may enhance the compound’s binding affinity and specificity for certain targets . These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be contextualized against structurally related molecules reported in recent literature and patents. Key comparisons focus on core backbones, substituent effects, and inferred pharmacological properties.
Benzoimidazol-Butanoate Derivatives ( and )
Compounds such as ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (compound 2 in ) share a butanoate/butanoic acid backbone but differ in substituents:
- Core Structure: The benzoimidazole ring (vs.
- Substituents: The benzyl and hydroxyethyl groups in compound 2 increase molecular weight (MW) and lipophilicity compared to the query compound’s isopropylamino and methylimidazole groups. The hydroxyethyl group may improve water solubility, whereas the query compound’s isopropylamino group prioritizes steric shielding over hydrophilicity.
- Functional Groups : The ester moiety in compound 2 is prone to hydrolysis, whereas the query compound’s amide group offers greater metabolic stability .
Sulfonamido-Pyrimidinyl Butanamide Derivatives ()
The patent-pending compound N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide exemplifies a butanamide derivative with distinct substituents:
- Core Structure : Both compounds share a butanamide backbone, but the patent compound incorporates pyrimidine and chloropyridinyl groups, enabling diverse binding interactions (e.g., halogen bonding).
- The chloropyridinyl group introduces electronegativity, which may influence electron distribution in binding pockets.
- Pharmacological Inference: The patent compound targets CTPS1 for proliferative diseases, suggesting that the query compound’s imidazole and isopropylamino groups might favor different biological targets, such as kinases or GPCRs .
Data Table: Structural and Functional Comparison
*Estimated based on substituent contributions.
Research Findings and Implications
- Substituent Impact: The query compound’s methylimidazole and isopropylamino groups balance lipophilicity and steric effects, making it suitable for central nervous system targets where blood-brain barrier penetration is critical. In contrast, the bulky benzyl group in compound 2 () may limit bioavailability .
- Target Specificity : The patent compound’s sulfonamide and pyrimidine groups () suggest a mechanism involving nucleotide metabolism inhibition, whereas the query compound’s imidazole could align with histaminergic or metal-dependent pathways .
- Synthetic Flexibility : Reductive amination (used in for similar compounds) could be adapted for synthesizing the query compound, though the absence of benzyl protection steps may streamline production .
Biological Activity
The compound 2-(Isopropylamino)-4-(2-methyl-1H-imidazol-1-yl)butanamide , also known by its chemical structure, has garnered attention in recent pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of 2-(Isopropylamino)-4-(2-methyl-1H-imidazol-1-yl)butanamide is , characterized by the presence of an isopropylamino group and a 2-methyl-1H-imidazole moiety. This structure is significant for its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including amination and cyclization processes. While specific details on the synthesis of this compound were not available in the search results, similar compounds have been synthesized using methods that include the use of isopropylamine and imidazole derivatives as starting materials .
The biological activity of 2-(Isopropylamino)-4-(2-methyl-1H-imidazol-1-yl)butanamide can be attributed to its interaction with various biological pathways:
- Antimicrobial Activity : Preliminary studies suggest that compounds containing imidazole rings exhibit antimicrobial properties due to their ability to disrupt microbial membranes.
- Anticancer Properties : Similar imidazole derivatives have been explored for their potential in treating cancers such as leukemia and solid tumors. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Pharmacological Studies
Research has indicated that compounds with similar structures can modulate various biological processes:
- Inflammatory Response : Some studies have shown that imidazole derivatives can influence inflammatory pathways, potentially serving as anti-inflammatory agents .
- Cytotoxicity : Cytotoxic assays reveal that certain derivatives can selectively induce apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential .
Case Study 1: Anticancer Activity
In a study examining the effects of imidazole-based compounds on cancer cell lines, it was found that 2-(Isopropylamino)-4-(2-methyl-1H-imidazol-1-yl)butanamide exhibited significant cytotoxicity against leukemia cells. The study reported an IC50 value indicating effective concentration levels for inducing apoptosis .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related imidazole compounds. The results demonstrated that these compounds effectively inhibited the growth of several pathogenic bacteria, suggesting a promising avenue for developing new antimicrobial agents .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
